molecular formula C28H28ClN5O5S B609212 Molibresib besylate CAS No. 1895049-20-3

Molibresib besylate

Katalognummer B609212
CAS-Nummer: 1895049-20-3
Molekulargewicht: 582.072
InChI-Schlüssel: UQGMFOYDYUZADE-FERBBOLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molibresib besylate is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity . It has been investigated in 5 clinical trials, of which 2 are open and 3 are closed . It has been studied for use in treating acute myeloid leukemia, breast carcinoma, and hematopoietic and lymphoid malignancy .


Molecular Structure Analysis

Molibresib has a molecular formula of C22H22ClN5O2 and an average mass of 423.895 Da . It is characterized by a tandem repeat of bromodomain at the N-terminus .


Chemical Reactions Analysis

Molibresib is metabolized by cytochrome P450 3A4 enzymes to produce two major active metabolites that are equipotent to the parent molecule . The molibresib pharmacokinetic profile has been characterized by a decrease in exposure over time, with the decrease more pronounced at higher doses, and accompanied by a slight increase of the metabolite concentrations .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Various Cancers

    Molibresib, a small molecule BET protein inhibitor, has been investigated for its efficacy in treating nuclear protein of the testis carcinoma, small cell lung cancer, castration-resistant prostate cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, and gastrointestinal stromal tumors. The study found that while molibresib demonstrated antitumor activity, particularly in nuclear protein in testis carcinoma and castration-resistant prostate cancer, it did not meet predefined clinically meaningful response rates for any tumor type. The study also highlighted the importance of further investigations into combinatorial approaches using BET inhibition to overcome resistance to other targeted therapies (Cousin et al., 2021).

  • Mechanism of Action

    Molibresib besylate functions by inhibiting the BET family of bromodomain-containing proteins. This disruption in chromatin remodeling and gene expression can inhibit the growth of tumor cells (Definitions, 2020).

  • Phase 1 Studies and Dosage Determination

    A Phase 1 study of Molibresib for solid tumors, including NUT carcinoma, determined that a dose of 80 mg once daily was the recommended Phase II dose. The study showed that Molibresib was tolerated at doses demonstrating target engagement and indicated preliminary efficacy in NUT carcinoma (Piha-Paul et al., 2019).

  • Pharmacokinetics and Metabolism

    The pharmacokinetics of molibresib and its metabolites were studied in patients with solid tumors. The study developed a semimechanistic liver-compartment population pharmacokinetic model, which helps in understanding molibresib clearance and assists in future dosing strategies (Krishnatry et al., 2021).

  • Exposure-Response Analysis for Adverse Events

    An exposure-response analysis was conducted to understand the adverse events associated with molibresib and its metabolites. This study provided insights into managing thrombocytopenia, QT prolongation, and gastrointestinal adverse events associated with molibresib (Krishnatry et al., 2021).

  • Application in Hematologic Malignancies

    A Phase I/II study investigated molibresib monotherapy for the treatment of hematological malignancies. The study concluded that while molibresib showed some antitumor activity, its use was limited by gastrointestinal and thrombocytopenia toxicities (Dawson et al., 2022).

Safety And Hazards

The most common Grade 3+ adverse events of Molibresib include thrombocytopenia (37%), anemia (15%), and febrile neutropenia (15%) . Other treatment-related adverse events of any grade include gastrointestinal events such as nausea, vomiting, diarrhea, decreased appetite, and dysgeusia (22%–42%), and fatigue (20%) . Safety data sheets recommend avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Eigenschaften

IUPAC Name

benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMFOYDYUZADE-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Molibresib besylate

CAS RN

1895049-20-3
Record name Molibresib besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895049203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOLIBRESIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K04D7I4BCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
AS Krishnatry, E Hanze, T Bergsma… - CPT …, 2022 - Wiley Online Library
Molibresib (GSK525762) is an investigational orally bioavailable small‐molecule bromodomain and extraterminal (BET) protein inhibitor for the treatment of advanced solid tumors. In …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
M Petretich, EH Demont, P Grandi - Current Opinion in Chemical Biology, 2020 - Elsevier
Cancer and inflammation are strongly interconnected processes. Chronic inflammatory pathologies can be at the heart of tumor development; similarly, tumor-elicited inflammation is a …
Number of citations: 39 www.sciencedirect.com
JE Amengual - Hematology 2014, the American Society of …, 2020 - ashpublications.org
Chemoresistance remains a challenging clinical problem in the treatment of many lymphoma patients. Epigenetic derangements have been implicated in both intrinsic and acquired …
Number of citations: 2 ashpublications.org
Y Shi, J Liu, Y Zhao, J Cao, Y Li, F Guo - Current drug targets, 2019 - ingentaconnect.com
Bromodomain-containing protein 4 (BRD4) belongs to the bromodomain and extraterminal family. BRD4 inhibitors can regulate acetylated lysine and form protein complexes that …
Number of citations: 11 www.ingentaconnect.com
LAM Kulka, PV Fangmann, D Panfilova… - Frontiers in Cell and …, 2020 - frontiersin.org
… One phase I trial tested GSK525762C (molibresib besylate) and entinostat in patients with advanced or refractory solid tumors or lymphomas. Results are yet to come. …
Number of citations: 30 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.